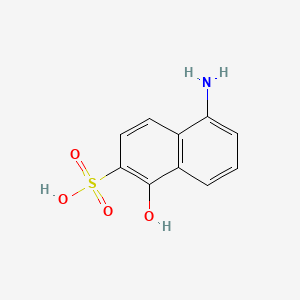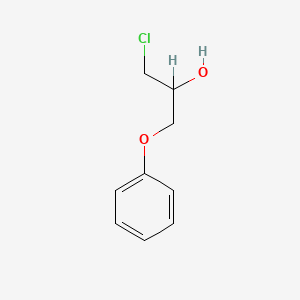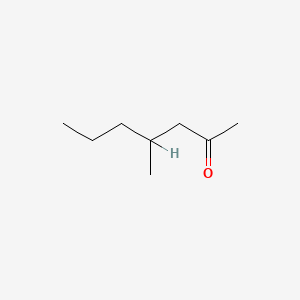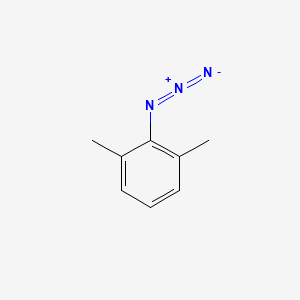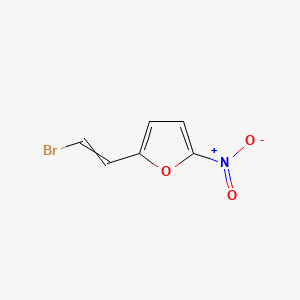
2-Bromo-5-fluorotoluene
Overview
Description
2-Bromo-5-fluorotoluene is an organic compound with the molecular formula C7H6BrF . It is a derivative of toluene, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted by bromine and fluorine atoms, respectively. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It’s known that halogenated organic compounds like 2-bromo-5-fluorotoluene often interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .
Mode of Action
It’s known that it can be used to produce other chemicals such as 2-bromo-5-fluoro-benzoic acid . The reaction occurs with reagent KMnO4, solvent H2O, and other conditions of heating .
Biochemical Pathways
The transformation of this compound into 2-bromo-5-fluoro-benzoic acid suggests that it may be involved in metabolic pathways related to aromatic compounds .
Pharmacokinetics
Like other small organic molecules, it’s likely to be absorbed through the gastrointestinal tract or lungs, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
It’s known that halogenated organic compounds can have various effects depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature and pH can affect its stability and reactivity . Moreover, it’s known to be a flammable liquid and vapor, and it may cause skin irritation, serious eye irritation, and respiratory system toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-fluorotoluene can be synthesized through several methods. One common method involves the bromination of 5-fluorotoluene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out at room temperature or slightly elevated temperatures .
Another method involves the fluorination of 2-bromotoluene using a fluorinating agent such as potassium fluoride in the presence of a phase transfer catalyst. This reaction is usually conducted in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluorotoluene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in water.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate in organic solvents.
Major Products Formed
Nucleophilic Substitution: Various substituted toluenes.
Oxidation: 2-Bromo-5-fluorobenzoic acid.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2-Bromo-5-fluorotoluene is used extensively in scientific research, particularly in the fields of organic synthesis and medicinal chemistry. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its derivatives are studied for their potential biological activities, such as anti-inflammatory and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorotoluene
- 2-Bromo-3-fluorotoluene
- 2-Bromo-6-fluorotoluene
Uniqueness
2-Bromo-5-fluorotoluene is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to different physical properties and reactivity patterns compared to its similar compounds .
Properties
IUPAC Name |
1-bromo-4-fluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPNVPITBYXBNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196421 | |
| Record name | 2-Bromo-5-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452-63-1 | |
| Record name | 2-Bromo-5-fluorotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-fluorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 452-63-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-5-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-fluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMO-5-FLUOROTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2EZM84G5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of 2-bromo-5-fluorotoluene in organic synthesis?
A1: this compound serves as a valuable starting material for synthesizing various fluorinated compounds, including pharmaceuticals and materials with liquid crystalline properties []. Specifically, it acts as a coupling partner in Suzuki-Miyaura C-C coupling reactions, leading to the formation of fluorinated biphenyl derivatives []. These derivatives find applications in diverse fields like pharmaceuticals and materials science.
Q2: Can you provide an example of a reaction involving this compound as a starting material?
A2: One research paper [] describes the synthesis of 2-bromo-5-fluorobenzoic acid from this compound. This reaction utilizes oxygen as the oxidant in the presence of acetic acid as the solvent and a catalytic system comprising cobalt acetate, manganese acetate, and sodium bromide. The reaction typically proceeds at temperatures between 120-130 °C with a this compound concentration ranging from 16.8% to 20.2% [].
Q3: Why is there interest in synthesizing fluorinated biphenyl derivatives using this compound?
A3: Fluorinated compounds exhibit unique properties that make them desirable for various applications. For instance, they often possess enhanced metabolic stability and altered lipophilicity compared to their non-fluorinated counterparts, making them attractive targets for pharmaceutical development []. Additionally, the incorporation of fluorine can impact the self-assembly and mesophase behavior of liquid crystals, making fluorinated biphenyls valuable in materials science [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


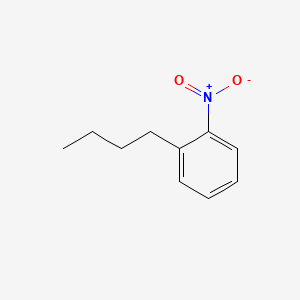
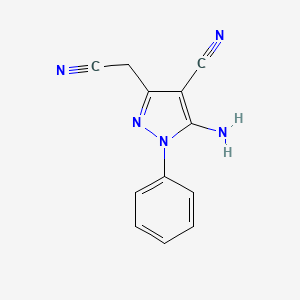


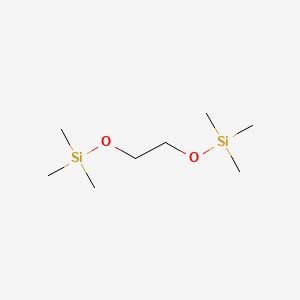
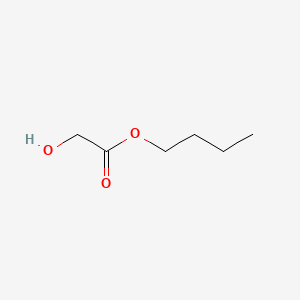
![1-Bicyclo[2.2.1]hept-2-ylethanone](/img/structure/B1266384.png)

